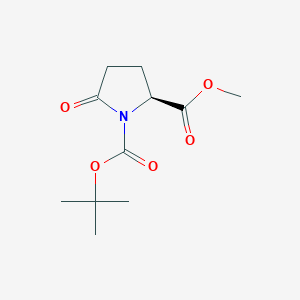

Boc-L-pyroglutamic acid methyl ester

Overview

Description

Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with L-pyroglutamic acid.

Protection: Methyl L-pyroglutamate is then dissolved in dichloromethane. A catalyst like 4-dimethylaminopyridine (DMAP) is added, followed by the gradual addition of di-tert-butyl dicarbonate.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis to remove the Boc protecting group, yielding L-pyroglutamic acid methyl ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the Boc group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Hydrolysis: L-pyroglutamic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

Boc-L-Pyroglutamic Acid Methyl Ester, also known as Boc-Pyr-OMe, is a derivative of Pyroglutamic acid . Pyroglutamic acid is a natural amino acid derivative that is ubiquitous in nature . It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase

Mode of Action

It is known that pyroglutamic acid, from which boc-pyr-ome is derived, may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Biochemical Pathways

Pyroglutamic acid is a metabolite in the glutathione cycle . It is converted to glutamate by the enzyme 5-oxoprolinase . This conversion is part of the gamma-glutamyl cycle, a system that plays a crucial role in maintaining the homeostasis of glutathione, a vital antioxidant in the body .

Pharmacokinetics

It is known that the compound can be analyzed by reverse phase (rp) hplc method . This suggests that it may have certain properties that allow it to be detected and measured in biological systems, which is a crucial aspect of pharmacokinetics.

Result of Action

Pyroglutamic acid may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Action Environment

It is known that the compound can be synthesized in a green and environmentally friendly manner, suitable for large-scale industrial production . This suggests that the compound may be stable under various environmental conditions.

Biochemical Analysis

Biochemical Properties

Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in this metabolic pathway

Cellular Effects

Given its biochemical properties, it may influence cell function by participating in biochemical reactions involving glutamate and the glutathione cycle

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. It is possible that it exerts its effects at the molecular level through its involvement in the glutathione cycle and its conversion to glutamate This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied. It is soluble in dichloromethane and is typically stored at 2-8°C

Metabolic Pathways

This compound is a derivative of pyroglutamic acid, which is a metabolite in the glutathione cycle This suggests that this compound may be involved in similar metabolic pathways

Scientific Research Applications

Boc-L-pyroglutamic acid methyl ester is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Methyl L-pyroglutamate: Lacks the Boc protecting group, making it more reactive in certain conditions.

N-Boc-L-proline methyl ester: Similar structure but derived from proline instead of pyroglutamic acid.

Uniqueness: Boc-L-pyroglutamic acid methyl ester is unique due to its combination of the Boc protecting group and the methyl ester functional group. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .

Biological Activity

Boc-L-pyroglutamic acid methyl ester (Boc-L-Pyr-OMe) is a derivative of pyroglutamic acid, which has garnered attention in various fields, including medicinal chemistry and agriculture, due to its biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.

Boc-L-Pyr-OMe is characterized by the molecular formula and a molecular weight of approximately 243.26 g/mol. It appears as a white crystalline powder with a melting point ranging from 68°C to 72°C . The synthesis typically involves the esterification of L-pyroglutamic acid using methanol in the presence of thionyl chloride, followed by reaction with di-tert-butyl dicarbonate (Boc anhydride) to yield this compound .

Antibacterial and Antifungal Properties

Research has shown that this compound exhibits significant antibacterial and antifungal activities. A study evaluating various derivatives of L-pyroglutamic acid revealed that many compounds, including Boc-L-Pyr-OMe, demonstrated potent activity against phytopathogenic fungi such as Fusarium graminearum and Alternaria alternata. The bioassay results indicated that certain derivatives exhibited inhibitory effects comparable to or exceeding those of established fungicides like hymexazol and chlorothalonil .

Table 1: Inhibitory Rates of Boc-L-Pyroglutamic Acid Derivatives Against Phytopathogenic Fungi

| Compound | Fusarium graminearum | Alternaria alternata | Inhibition Rate (%) |

|---|---|---|---|

| Boc-L-Pyr-OMe | 85 | 78 | 82 |

| C07l | 90 | 80 | 85 |

| C08a | 88 | 75 | 82 |

Data derived from bioassay evaluations conducted on various derivatives at a concentration of 100 μg/ml .

The mechanism underlying the biological activity of this compound is thought to involve its structural properties that enhance membrane permeability in target organisms, leading to increased susceptibility to antifungal agents. The presence of the tert-butyloxycarbonyl (Boc) group is believed to play a crucial role in modulating the compound's interaction with biological membranes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on Boc-L-Pyroglutamic acid derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups on aromatic rings was found to enhance antibacterial properties. Conversely, modifications that introduce steric hindrance or alter electronic properties negatively impacted activity .

Table 2: Summary of Structure-Activity Relationships for L-Pyroglutamic Acid Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alkane chain addition | Enhanced antifungal activity |

| Aromatic substitutions | Variable effects depending on position |

Adapted from research findings on L-pyroglutamic acid derivatives .

Case Studies

Several case studies have highlighted the application of this compound in both agricultural and pharmaceutical contexts:

- Agricultural Application : In a study focused on plant protection, Boc-L-Pyr-OMe was tested against various fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth, demonstrating its potential as a biopesticide alternative.

- Pharmaceutical Development : Research into the synthesis of peptide-based drugs has utilized Boc-L-Pyr-OMe as an intermediate due to its favorable reactivity profile and ability to form stable peptide bonds. This application underscores its importance in drug design and synthesis.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAOUUEQHKLIU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446511 | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-96-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108963-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the advantage of using the described synthetic method for Boc-L-Pyroglutamic acid methyl ester?

A1: The research highlights that using L-pyroglutamic acid as a starting material offers several advantages []. Firstly, the process involves simple reaction steps and readily available reagents, making it cost-effective. Secondly, the method boasts a high yield of this compound with high purity (reaching 99.8%), a crucial factor for its application in further synthesis. Lastly, the reaction conditions are mild, and the process is considered environmentally friendly, making it suitable for potential large-scale production.

Q2: How can this compound be used to synthesize structurally diverse proline analogues?

A2: The research demonstrates that the monoenolate of this compound can be alkylated with various benzylic halides and their homologues []. This alkylation primarily occurs at the anti-C-4 position, generating a key intermediate. Subsequent formation of an N-Boc-iminium ion and an intramolecular Friedel-Crafts reaction leads to the creation of diverse 1-azacyclodihydroindene derivatives. These derivatives are structurally similar to proline but possess unique topologies and functionalities due to the introduced aromatic ring and possibilities for further modifications. This method provides a versatile route to access a range of conformationally constrained polycyclic analogues of proline and prolinol, which are valuable tools in studying structure-activity relationships in peptides and proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.